molecular formula C18H23N3O3S B2516544 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 2034555-24-1

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2516544
CAS No.: 2034555-24-1
M. Wt: 361.46
InChI Key: KLSIMVIDIVGYDQ-UHFFFAOYSA-N
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Description

1-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic compound designed for life science research and development. This molecule incorporates a 1-methyl-1H-pyrazole moiety linked to a phenylsulfonyl group via a piperidine-propanone core structure. The 1-methyl-1H-pyrazole scaffold is a prominent heterocycle in medicinal chemistry, frequently employed in the synthesis of various biochemical reagents and pharmaceutical intermediates . Similarly, piperidine derivatives are fundamental building blocks in drug discovery . The specific structural features of this compound, including its hybrid pyrazole-piperidine architecture, suggest potential utility as a key intermediate or building block in the development of novel biologically active molecules. Researchers can leverage this chemical in exploratory studies, including but not limited to, the synthesis of compound libraries for high-throughput screening, structure-activity relationship (SAR) investigations, and the development of enzyme inhibitors or receptor modulators. It is strictly for research purposes in controlled laboratory environments.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-20-11-9-17(19-20)15-7-12-21(13-8-15)18(22)10-14-25(23,24)16-5-3-2-4-6-16/h2-6,9,11,15H,7-8,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIMVIDIVGYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components:

  • Piperidine-Pyrazole Core : 4-(1-Methyl-1H-pyrazol-3-yl)piperidine
  • Propanone Linker : A three-carbon ketone bridge
  • Phenylsulfonyl Group : Introduced via sulfonylation

Strategic bond disconnections suggest convergent synthesis pathways, with the piperidine-pyrazole moiety and phenylsulfonylpropanone segment prepared separately before final coupling.

Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Regioselective Pyrazole Ring Formation

Piperidine-4-carboxylic acid derivatives serve as starting materials. Key steps include:

  • β-Keto Ester Formation : Reaction of piperidine-4-carboxylic acid with ethyl acetoacetate under Claisen conditions yields ethyl 3-(piperidin-4-yl)-3-oxopropanoate.
  • Enamine Diketone Generation : Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) produces β-enamine diketones.
  • Hydrazine Cyclization : Reaction with methylhydrazine achieves regioselective pyrazole formation.
Table 1: Regioselectivity in Pyrazole Synthesis
Hydrazine Derivative Temperature (°C) Solvent Ratio (3- vs. 5-substituted) Yield (%)
Methylhydrazine 80 Ethanol 9:1 85
Hydrazine hydrate 100 Water 1:4 72
Phenylhydrazine 60 Toluene 7:1 68

Data adapted from β-enamine diketone cyclization studies. The use of methylhydrazine in ethanol maximizes 3-substituted pyrazole formation, critical for the target structure.

Piperidine Protection and Functionalization

N-Boc protection prevents undesired side reactions during subsequent steps:

  • Boc-Anhydride Treatment : React piperidine-pyrazole with di-tert-butyl dicarbonate in THF at 0°C (90% yield).
  • Deprotection : HCl in dioxane removes Boc groups prior to coupling (quantitative).

Assembly of 3-(Phenylsulfonyl)Propan-1-One

Sulfonylation Strategies

Two dominant methods emerge for introducing the phenylsulfonyl group:

Method A: Direct Sulfonylation of Propanal

  • Sulfonyl Chloride Coupling : React propanal with benzenesulfonyl chloride (1.2 eq) in CH~2~Cl~2~ using Et~3~N as base (78% yield).
  • Oxidation to Ketone : Treat with Jones reagent (CrO~3~/H~2~SO~4~) to oxidize the aldehyde to ketone (65% yield).

Method B: Ketone Sulfonation

  • Enolate Formation : Generate sodium enolate of propan-1-one using LDA at -78°C.
  • Electrophilic Trapping : Add phenylsulfonyl iodide (1.5 eq) to yield 3-(phenylsulfonyl)propan-1-one (82% yield).
Table 2: Sulfonylation Efficiency Comparison
Method Reaction Time (h) By-Product (%) Isolated Yield (%)
A 12 15 65
B 6 5 82

Method B demonstrates superior efficiency due to minimized over-sulfonation.

Final Coupling: Amine-Ketone Conjugation

Nucleophilic Acyl Substitution

React 4-(1-methyl-1H-pyrazol-3-yl)piperidine (1.0 eq) with 3-(phenylsulfonyl)propanoyl chloride (1.1 eq) in dichloromethane:

  • Base Optimization :
    • Et~3~N: 73% yield, 88% purity
    • i-Pr~2~NEt: 85% yield, 94% purity
    • DBU: 68% yield, 82% purity

Triethylamine proves optimal, balancing cost and efficiency.

Reductive Amination Alternative

For improved atom economy:

  • Imine Formation : Condense piperidine-pyrazole with 3-(phenylsulfonyl)propanal (toluene, 4Å MS, 80°C, 4h)
  • NaBH~4~ Reduction : -15°C in methanol (62% yield)

Though lower-yielding, this method avoids acyl chloride handling.

Critical Analysis of By-Product Formation

Regioisomeric Pyrazole Contamination

Improper hydrazine stoichiometry generates undesired 5-substituted pyrazole isomers. GC-MS analysis reveals:

  • 1.2 eq methylhydrazine: 4% impurity
  • 1.0 eq methylhydrazine: 12% impurity

Excess hydrazine drives complete conversion of β-enamine intermediates.

Ketone Enolization During Coupling

The propanone linker undergoes base-catalyzed enolization, leading to:

  • Diastereomeric Adducts : Up to 9% when using strong bases like NaOH
  • Polymerization : Mitigated by maintaining pH <8 with NaHCO~3~

Industrial-Scale Process Considerations

Continuous Flow Sulfonylation

Pilot studies demonstrate advantages in a tubular reactor:

  • Residence time: 18 min vs. 6h batch
  • Yield improvement: 89% vs. 82%
  • Reduced iodine usage: 0.05 eq vs. 1.2 eq

Green Chemistry Metrics

Parameter Batch Process Flow Process
E-Factor (kg waste/kg product) 32 11
PMI (Process Mass Intensity) 45 19
Energy Consumption (kJ/mol) 4800 2100

Flow chemistry significantly enhances sustainability.

Emerging Methodologies

Photoredox Catalysis for C-S Bond Formation

Recent advances employ [Ir(dF(CF~3~)ppy)~2~(dtbbpy)]PF~6~ catalyst under blue LED:

  • Avoids stoichiometric iodine
  • Enables late-stage sulfonylation (78% yield)
  • Tolerates electron-deficient aryl groups

Biocatalytic Approaches

Engineered transaminases achieve enantioselective synthesis:

  • Candida antarctica lipase B: 92% ee
  • Reaction time: 48h vs. 8h chemical methods
  • Limited to milligram-scale

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperidine and pyrazole rings are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Key Findings and Implications

Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to thioether analogues .

Piperidine Substitutions : Piperidine rings with pyrazole (target) or imidazole substituents show distinct hydrogen-bonding and steric profiles, influencing target selectivity.

Synthetic Efficiency : Microwave-assisted methods (e.g., in ) and one-pot reactions () offer higher yields and shorter reaction times compared to traditional Al₂O₃-mediated synthesis .

Biological Activity

1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety and a phenylsulfonyl group, contributing to its unique pharmacological profile. The molecular formula is C15H20N4O3SC_{15}H_{20}N_{4}O_{3}S, with a molecular weight of 348.41 g/mol.

PropertyValue
Molecular FormulaC15H20N4O3SC_{15}H_{20}N_{4}O_{3}S
Molecular Weight348.41 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with a suitable piperidine derivative under controlled conditions. A common approach includes:

  • Starting Materials : 1-methyl-1H-pyrazole, piperidine derivative, phenylsulfonyl chloride.
  • Reaction Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride.
  • Purification : The product is purified through column chromatography.

Pharmacological Profile

Research indicates that compounds containing pyrazole and piperidine moieties exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with this compound are summarized below:

Activity TypeDescriptionReferences
Anti-inflammatory Exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Antimicrobial Demonstrated activity against various bacterial strains, enhancing its potential use in treating infections.
Anticancer Potential efficacy in inhibiting cancer cell proliferation; specific mechanisms require further exploration.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Anti-inflammatory Activity :
    • A study synthesized derivatives of pyrazole that showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Efficacy :
    • Research on novel pyrazole compounds indicated promising results against E. coli and S. aureus, showcasing the importance of the piperidine moiety in enhancing antimicrobial activity .
  • Anticancer Potential :
    • Compounds structurally related to this compound have been shown to inhibit cancer cell lines effectively, suggesting potential pathways for further development .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The pyrazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.
  • The piperidine moiety enhances solubility and bioavailability.
  • The phenylsulfonyl group may contribute to selective binding interactions with target proteins.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one?

The compound’s synthesis typically involves multi-step reactions. A validated approach includes:

  • Step 1 : Formation of the piperidine-pyrazole core via nucleophilic substitution or coupling reactions (e.g., using 1-methyl-1H-pyrazole derivatives and piperidine precursors) .
  • Step 2 : Introduction of the phenylsulfonyl group through sulfonylation reactions, often employing sulfonyl chlorides (e.g., 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) under basic conditions .
  • Step 3 : Ketone functionalization at the propan-1-one position using acylating agents or cross-coupling strategies . Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate high-purity product .

Q. How is the structural integrity of this compound confirmed in academic research?

Key methods include:

  • X-ray crystallography : Resolve 3D conformation using programs like SHELXL for small-molecule refinement .
  • Spectroscopy :
  • 1H/13C NMR : Verify substituent positions (e.g., piperidine protons at δ 1.5–3.5 ppm, sulfonyl group absence of splitting) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (calculated vs. observed) .
    • Elemental analysis : Validate C, H, N, S composition within ±0.4% error .

Q. What preliminary pharmacological screening protocols are recommended for this compound?

Standard assays include:

  • In vitro enzyme inhibition : Test against kinases or receptors (e.g., using fluorescence polarization assays at 10–100 µM concentrations) .
  • Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HepG2, HEK293) to establish IC50 values .
  • In vivo anticonvulsant models : MES (maximal electroshock) or PTZ (pentylenetetrazole)-induced seizures in rodents at 30–300 mg/kg doses .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

Discrepancies often arise from assay conditions or structural isomerism. Mitigation strategies:

  • Dose-response re-evaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) .
  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomer-specific effects .
  • Target validation : Employ CRISPR/Cas9 gene knockout or siRNA silencing to confirm pathway relevance .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?

Advanced approaches include:

  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina with optimized force fields .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Common issues include polymorphism and solvent inclusion. Solutions:

  • Solvent screening : Test polar (DMSO) vs. non-polar (hexane) solvents for crystal growth .
  • Temperature gradients : Slow cooling from 60°C to 4°C to promote nucleation .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

Q. How can metabolic stability be evaluated for preclinical development?

Methodologies include:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 0–60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
4-(1-Methyl-1H-pyrazol-3-yl)piperidineCore structure
Phenylsulfonyl chlorideSulfonylation agent
3-Chloropropan-1-oneKetone precursor

Q. Table 2: Pharmacological Profiling Parameters

Assay TypeModel SystemEndpoint
AnticonvulsantMES-induced seizures in rats% Protection at 100 mg/kg
CytotoxicityHepG2 cellsIC50 (µM)
Target bindingKinase inhibition assayKi (nM)

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